molecular formula C12H16Br2O B13640081 1-Bromo-2-(2-bromo-1-isobutoxyethyl)benzene

1-Bromo-2-(2-bromo-1-isobutoxyethyl)benzene

Katalognummer: B13640081
Molekulargewicht: 336.06 g/mol
InChI-Schlüssel: CBLBHPRJNHOCEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2-(2-bromo-1-isobutoxyethyl)benzene is an organic compound that belongs to the class of brominated aromatic compounds It features a benzene ring substituted with a bromo group and a 2-(2-bromo-1-isobutoxyethyl) group

Vorbereitungsmethoden

The synthesis of 1-Bromo-2-(2-bromo-1-isobutoxyethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-(1-isobutoxyethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired positions on the benzene ring .

Industrial production methods may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as alkylation, bromination, and purification to achieve the desired product with high purity and yield .

Analyse Chemischer Reaktionen

1-Bromo-2-(2-bromo-1-isobutoxyethyl)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield phenolic derivatives, while coupling reactions can produce biaryl compounds .

Wirkmechanismus

The mechanism of action of 1-Bromo-2-(2-bromo-1-isobutoxyethyl)benzene in chemical reactions typically involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield the final product . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-2-(2-bromo-1-isobutoxyethyl)benzene can be compared with other brominated aromatic compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications in various fields.

Eigenschaften

Molekularformel

C12H16Br2O

Molekulargewicht

336.06 g/mol

IUPAC-Name

1-bromo-2-[2-bromo-1-(2-methylpropoxy)ethyl]benzene

InChI

InChI=1S/C12H16Br2O/c1-9(2)8-15-12(7-13)10-5-3-4-6-11(10)14/h3-6,9,12H,7-8H2,1-2H3

InChI-Schlüssel

CBLBHPRJNHOCEJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)COC(CBr)C1=CC=CC=C1Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.